molecular formula C11H16IN3O2 B6604196 tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 2601393-66-0

tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B6604196
CAS No.: 2601393-66-0
M. Wt: 349.17 g/mol
InChI Key: WVDSTWDJAQXTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a halogenated pyrrolo[3,4-c]pyrazole derivative characterized by a tert-butyl carbamate group at position 5, a methyl group at position 1, and an iodine atom at position 2. This compound belongs to a class of bicyclic heterocycles widely used in medicinal chemistry as intermediates for drug discovery. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling further functionalization for targeted molecule synthesis .

Properties

IUPAC Name

tert-butyl 3-iodo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSTWDJAQXTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction: Pyrrolo[3,4-c]Pyrazole Formation

The pyrrolo[3,4-c]pyrazole core is typically synthesized via cyclization reactions. A proven method involves Sonogashira coupling followed by base-mediated ring closure. For example, 4-amino-2-bromo-5-iodopyridine undergoes coupling with ethynylpyrazole derivatives under palladium catalysis to form cyclization precursors. Subsequent treatment with potassium carbonate in methanol induces intramolecular cyclization, yielding the bicyclic framework .

Key modifications include the use of sulfonamide groups to enhance cyclization efficiency by acidifying the anilinic proton. For instance, mesylation of 4-amino-2-bromo-5-iodopyridine followed by selective deprotection generates intermediates primed for cyclization . This approach achieves yields of 54–75% for the core structure, contingent on solvent polarity and base strength .

Introduction of the tert-butyloxycarbonyl (Boc) group is critical for protecting reactive amines during subsequent transformations. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine. For example, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is synthesized in 98% yield by treating 4-iodopyrazole with Boc anhydride .

Notably, Boc protection must precede iodination or methylation to avoid side reactions. The Boc group’s stability under basic conditions enables its retention during subsequent steps, though acidic deprotection may be required for final functionalization .

Regioselective Iodination at the 3-Position

Iodination of the pyrrolo[3,4-c]pyrazole scaffold is achieved through electrophilic aromatic substitution or directed ortho-lithiation . For electrophilic iodination, iodine monochloride (ICl) in acetic acid selectively targets electron-rich positions. For example, iodination of tert-butyl-protected pyrrolopyrazole derivatives with ICl at 75°C for 3 hours achieves 38–42% yields, with regioselectivity guided by the Boc group’s directing effects .

Alternatively, lithium-halogen exchange enables precise iodination. Treatment of brominated intermediates with n-butyllithium (n-BuLi) generates aryl lithium species, which react with iodine to install the iodo substituent. This method, exemplified in the synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate, achieves 80% yields when applied to pyrrolopyrazole systems .

N-Methylation at the 1-Position

N-Methylation is performed using methyl iodide under basic conditions. For instance, treatment of tert-butyl-protected pyrrolo[3,4-c]pyrazole with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C introduces the methyl group with >90% efficiency . The Boc group’s stability under these conditions prevents undesired deprotection.

In cases where competing alkylation occurs, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances selectivity. This method is particularly effective for sterically hindered amines, achieving 85–92% yields in pyrrolopyrazole derivatives .

Sequential Deprotection and Functionalization

Final deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane. For example, TFA-mediated cleavage of tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate proceeds quantitatively within 1 hour at room temperature . Subsequent neutralization with aqueous sodium bicarbonate ensures recovery of the free amine for further derivatization.

Optimization Challenges and Solutions

  • Regioselectivity in Iodination : Competing iodination at adjacent positions is mitigated by steric hindrance from the Boc group .

  • Stability of Intermediates : Boc-protected intermediates are prone to decomposition under GC-MS analysis; thus, characterization via NMR and LC-MS is preferred .

  • Scalability : Recrystallization from n-hexane or ethanol ensures high purity (>99%) for multigram-scale syntheses .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key Reference
Core CyclizationK2CO3, MeOH, 60°C54–75
Boc ProtectionBoc2O, Et3N, THF, rt85–98
IodinationICl, AcOH, 75°C38–42
N-MethylationCH3I, K2CO3, DMF, 60°C90–92
Boc DeprotectionTFA, CH2Cl2, rt95–100

Chemical Reactions Analysis

tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound (3-iodo derivative) Iodo ~350 (estimated) Iodo, tert-butyl carbamate Cross-coupling intermediate
tert-Butyl 3-amino-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate Amino 238.3 Amino, tert-butyl carbamate Building block for peptide mimetics
(3aS,6aS)-tert-Butyl 5-(benzotriazole-5-carbonyl)-pyrrolo[3,4-c]pyrazole Benzotriazole-5-carbonyl 358.5 [M+H]+ Acyl, tert-butyl carbamate Drug candidate (pharmaceutical research)
CID16020046 (HBA) 4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo - Hydroxyphenyl, methylphenyl, oxo GPR55 antagonist (pharmacological studies)
2-{4-Oxo-1-phenyl-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid Phenyl, oxo, acetic acid 257.25 Carboxylic acid, oxo Unknown (structural studies)

Commercial and Industrial Relevance

  • Pricing and Availability: Similar scaffolds (e.g., tert-butyl 3-amino-6-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate) are commercially available at premium prices (e.g., €875/g), reflecting their niche applications .
  • Scalability: Halogenated derivatives like the target compound are typically synthesized in small batches due to the high cost of iodination reagents, whereas amino derivatives are more cost-effective for large-scale production .

Biological Activity

Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15IN2O2
  • Molecular Weight : 424.24 g/mol
  • CAS Number : 1093676-94-8

Pharmacological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. In a study evaluating several pyrazole derivatives for their COX-1 and COX-2 inhibitory activities, compounds similar to tert-butyl 3-iodo showed promising results. Specifically, one derivative demonstrated an IC50 value of 5.63 µmol/kg in a carrageenan-induced rat paw edema model .

3. Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives may offer neuroprotective benefits. A study indicated that these compounds could mitigate neuroinflammation and promote neuronal survival under stress conditions. While direct evidence for tert-butyl 3-iodo is still required, related compounds have shown promise in this area .

The biological activity of tert-butyl 3-iodo is primarily attributed to its interaction with various enzymes and receptors:

  • COX Inhibition : The compound has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives may modulate ROS levels, contributing to their protective effects against oxidative stress-related damage .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced inflammation in rats, a derivative closely related to tert-butyl 3-iodo exhibited significant anti-inflammatory effects compared to standard treatments like celecoxib. The study reported an ED50 value significantly lower than that of conventional NSAIDs .

Case Study 2: Cancer Cell Targeting

A recent investigation into pyrazolo compounds demonstrated their ability to selectively target cancer cells while sparing normal cells. This selectivity was attributed to the unique interactions of the pyrazole core with cellular signaling pathways .

Data Summary Table

Activity Compound IC50/ED50 Value Study Reference
Anti-inflammatoryTert-butyl 3-iodo derivative5.63 µmol/kg
AnticancerPyrazolo derivatives-
NeuroprotectiveRelated pyrazole compounds-

Q & A

Basic: What are the critical parameters for optimizing the synthesis yield of this compound?

Answer:
The synthesis of this pyrrolo-pyrazole derivative requires careful control of reaction conditions:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary to drive cyclization but must be balanced to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane may improve regioselectivity in halogenation steps .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while base additives (e.g., K₂CO₃) optimize deprotection or substitution steps .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water) to isolate high-purity product (>95%) .

Basic: How can structural confirmation be achieved for this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values to validate the pyrrolo-pyrazole core and substituent positions .
  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures, confirming bond angles, torsional strain, and iodine positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed m/z values with theoretical isotopic patterns to verify molecular formula .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

Answer:
Discrepancies often arise due to dynamic effects or crystal packing:

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., puckering in the pyrrolidine ring) that may explain unexpected splitting .
  • DFT vs. Solid-State : Compare DFT-optimized gas-phase structures with X-ray data to identify steric or solvent-induced distortions .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–I···π contacts) that influence crystallographic geometries but are absent in solution .

Advanced: How to design experiments to study regioselectivity in substitution reactions involving the iodine substituent?

Answer:
Regioselectivity hinges on electronic and steric factors:

  • Competitive Reactions : React the compound with nucleophiles (e.g., Grignard reagents, amines) under varying conditions (e.g., Pd-catalyzed vs. radical pathways) to map preferred sites .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS at different temperatures. Lower temperatures favor kinetic products (e.g., iodine substitution at less hindered positions) .
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies for competing pathways, identifying steric barriers or charge localization .

Advanced: What strategies can elucidate the mechanism of biological activity for this compound?

Answer:
For target identification and validation:

  • Kinase Profiling : Screen against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays to identify inhibition hotspots .
  • Molecular Docking : Perform AutoDock/Vina simulations to predict binding poses in CDK2’s ATP-binding pocket, focusing on hydrogen bonds with Leu83 or Asp86 .
  • SAR Studies : Synthesize analogs (e.g., replacing iodine with Br/CF₃) and correlate structural changes with IC₅₀ values in cytotoxicity assays .

Advanced: How to address challenges in scaling up the synthesis for preclinical studies?

Answer:
Scale-up requires balancing efficiency and reproducibility:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Use factorial designs to optimize solvent ratios, catalyst loading, and reaction time simultaneously .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and minimize impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.